(s)-Tert-butyl 2-(2-aminophenyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (S)-2-(2-aminophenyl)pyrrolidine-1-carboxylate is a complex organic compound widely studied for its various chemical properties and applications. It is characterized by a pyrrolidine ring substituted with a tert-butyl ester and an aminophenyl group, making it a valuable molecule in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (S)-2-(2-aminophenyl)pyrrolidine-1-carboxylate can be synthesized through several methods, with the following being the most common:
Amidation Reaction: Starting with tert-Butyl pyrrolidine-1-carboxylate, the addition of an (S)-2-(2-aminophenyl) group can be achieved through an amidation reaction in the presence of coupling agents like carbodiimides and appropriate solvents (e.g., dichloromethane).
Reductive Amination: The synthesis may involve a reductive amination of 2-nitrobenzylamine with a suitable pyrrolidine precursor, followed by hydrogenation to convert the nitro group to an amino group.
Industrial Production Methods
In industrial settings, the synthesis of tert-Butyl (S)-2-(2-aminophenyl)pyrrolidine-1-carboxylate often leverages high-efficiency techniques, such as continuous flow reactors. These methods ensure consistent product quality and scalability. Solvent selection and temperature control are critical for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(2-aminophenyl)pyrrolidine-1-carboxylate participates in various chemical reactions, including:
Oxidation: It can undergo oxidation in the presence of strong oxidizing agents, transforming the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amino group using reagents like hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenyl site.
Common Reagents and Conditions
Some common reagents and conditions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reducing Agents: Hydrogen gas (H2) with Pd/C, sodium borohydride (NaBH4)
Solvents: Dichloromethane (DCM), ethanol (EtOH), tetrahydrofuran (THF)
Major Products
The major products formed depend on the reaction type:
Oxidation: tert-Butyl (S)-2-(2-nitrophenyl)pyrrolidine-1-carboxylate
Reduction: The conversion of tert-Butyl (S)-2-(2-nitrophenyl)pyrrolidine-1-carboxylate back to the original compound
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (S)-2-(2-aminophenyl)pyrrolidine-1-carboxylate is a useful intermediate for constructing more complex molecules. Its functional groups allow for easy modification and incorporation into larger synthetic frameworks.
Biology
In biological research, this compound can serve as a scaffold for the design of bioactive molecules, including enzyme inhibitors and receptor agonists. It’s pivotal in developing novel pharmaceuticals targeting specific biological pathways.
Medicine
tert-Butyl (S)-2-(2-aminophenyl)pyrrolidine-1-carboxylate derivatives are being explored for their potential therapeutic properties. These include acting as precursors for drugs that modulate neural activity or possess anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the development of materials with specific properties, such as polymers and coatings. Its versatility in chemical reactions makes it a staple in research and development labs.
Mechanism of Action
Molecular Targets and Pathways
The precise mechanism of action for compounds derived from tert-Butyl (S)-2-(2-aminophenyl)pyrrolidine-1-carboxylate varies but generally involves the following:
Binding to Receptors: The aminophenyl group allows for interaction with specific receptors, altering their activity.
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate interaction.
Pathway Modulation: These interactions may affect intracellular signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (R)-2-(2-aminophenyl)pyrrolidine-1-carboxylate: The (R)-enantiomer, which may have different stereospecific activity and properties.
tert-Butyl 2-(2-aminophenyl)pyrrolidine-1-carboxylate: Without the (S) or (R) designation, indicating a racemic mixture.
tert-Butyl (S)-2-(4-aminophenyl)pyrrolidine-1-carboxylate: An isomer with the amino group in a different position on the phenyl ring.
Uniqueness
tert-Butyl (S)-2-(2-aminophenyl)pyrrolidine-1-carboxylate stands out due to its specific configuration and functional group placement, which affects its chemical reactivity and biological activity. The (S)-enantiomer is often more active in certain biological systems due to its specific three-dimensional shape, allowing for better receptor binding or enzyme interaction.
Conclusion
tert-Butyl (S)-2-(2-aminophenyl)pyrrolidine-1-carboxylate is a versatile compound with wide-ranging applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it an essential intermediate in synthetic processes and a valuable tool in scientific research. Its distinct properties compared to similar compounds underscore its importance in developing new materials and therapeutics.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(2-aminophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-7-4-5-8-12(11)16/h4-5,7-8,13H,6,9-10,16H2,1-3H3/t13-/m0/s1 |
InChI Key |
WYNXFUKJWOWCHS-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC=CC=C2N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2N |
Origin of Product |
United States |
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